molecular formula C22H30N4O2 B12536576 L-Phenylalanyl-N-benzyl-L-lysinamide CAS No. 666751-63-9

L-Phenylalanyl-N-benzyl-L-lysinamide

Cat. No.: B12536576
CAS No.: 666751-63-9
M. Wt: 382.5 g/mol
InChI Key: OVDXPFJTJRKNOL-PMACEKPBSA-N
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Description

L-Phenylalanyl-N-benzyl-L-lysinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of L-phenylalanine and L-lysine residues, with a benzyl group attached to the lysine moiety. The presence of these specific amino acids and the benzyl group contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-N-benzyl-L-lysinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of L-phenylalanine and L-lysine to prevent unwanted side reactions. The protected L-phenylalanine is then coupled with N-benzyl-L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-N-benzyl-L-lysinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Phenylalanyl-N-benzyl-L-lysinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in modulating biological processes and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of L-Phenylalanyl-N-benzyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide backbone allows for specific interactions with amino acid residues in the target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanyl-N-benzyl-L-lysinamide is unique due to the presence of both L-phenylalanine and L-lysine residues, which contribute to its distinct chemical and biological properties. The benzyl group further enhances its potential interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

666751-63-9

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-benzylhexanamide

InChI

InChI=1S/C22H30N4O2/c23-14-8-7-13-20(22(28)25-16-18-11-5-2-6-12-18)26-21(27)19(24)15-17-9-3-1-4-10-17/h1-6,9-12,19-20H,7-8,13-16,23-24H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1

InChI Key

OVDXPFJTJRKNOL-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC2=CC=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

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